1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. Its structure comprises an isopropyl group, a tetrahydrothiopyran ring, and a piperidine ring, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Tetrahydrothiopyran Ring: This step involves the reaction of a suitable thiol with a piperidine derivative to form the tetrahydrothiopyran ring.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl): This compound shares the tetrahydrothiopyran and piperidine rings but lacks the isopropyl group and urea linkage.
3-Piperidinemethanol, 1-(tetrahydro-2H-thiopyran-4-yl): Similar structure but with a hydroxyl group instead of the urea linkage.
Uniqueness
1-isopropyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-propan-2-yl-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3OS/c1-12(2)17-15(19)16-11-13-3-7-18(8-4-13)14-5-9-20-10-6-14/h12-14H,3-11H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZCHIDBNSCOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(CC1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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